Myricitrin dihydrate, AldrichCPR
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Overview
Description
Myricitrin dihydrate, AldrichCPR, is a flavonoid glycoside derived from myricetin. It is commonly found in various plants, including the Myricaceae family. This compound is known for its potential health benefits and is widely used in scientific research due to its bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myricitrin can be synthesized through the glycosylation of myricetin. The reaction typically involves the use of a glycosyl donor, such as rhamnose, and a catalyst to facilitate the glycosylation process. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 60-80°C .
Industrial Production Methods: Industrial production of myricitrin involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate myricitrin in its pure form. The dihydrate form is obtained by crystallization from aqueous solutions .
Chemical Reactions Analysis
Types of Reactions: Myricitrin undergoes various chemical reactions, including:
Oxidation: Myricitrin can be oxidized to form myricetin.
Reduction: Reduction reactions can convert myricitrin to its corresponding alcohol derivatives.
Substitution: Myricitrin can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products:
Oxidation: Myricetin
Reduction: Myricetin alcohol derivatives
Substitution: Various substituted myricitrin derivatives
Scientific Research Applications
Myricitrin dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and cosmeceuticals due to its bioactive properties.
Mechanism of Action
Myricitrin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Myricitrin scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.
Cardioprotective Effect: Modulates signaling pathways involved in cardiovascular protection.
Comparison with Similar Compounds
Myricetin: The aglycone form of myricitrin, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar bioactive properties.
Kaempferol: A flavonoid with antioxidant and anticancer activities.
Uniqueness: Myricitrin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, myricetin. This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C21H24O14 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate |
InChI |
InChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2/t6-,14-,17+,18+,21-;;/m0../s1 |
InChI Key |
PBZXYSXSVUPBFR-FWTKHYHTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O |
Origin of Product |
United States |
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